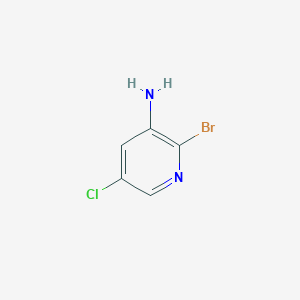

3-Amino-2-bromo-5-chloropyridine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, serves as a cornerstone in the field of heterocyclic chemistry. chemimpex.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique chemical properties that make it a fundamental building block in a vast array of synthetic applications. Pyridine and its derivatives are ubiquitous, found at the core of numerous natural products, including essential vitamins like niacin (vitamin B3) and alkaloids. nbinno.com In synthetic organic chemistry, the pyridine scaffold is extensively utilized for the development of new molecules due to its distinct reactivity and solubility characteristics. guidechem.com This has led to its widespread incorporation into pharmaceuticals, agrochemicals, and functional materials. chemimpex.com

Role of Halogen and Amino Substituents in Pyridine Reactivity and Functionality

The chemical behavior of the pyridine ring can be precisely modulated by the introduction of various functional groups. Halogen (e.g., bromine, chlorine) and amino (-NH₂) substituents are particularly significant in altering the electronic landscape and reactivity of the molecule.

Halogen Substituents : As highly electronegative elements, halogens act as electron-withdrawing groups through the inductive effect (-I effect). This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic substitution reactions, which often require harsh conditions. Conversely, this electron deficiency enhances the ring's reactivity towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Amino Substituents : The amino group is a powerful electron-donating group through resonance (+R effect). It increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution and influencing the regioselectivity of these reactions.

When combined, as in halogenated aminopyridines, these opposing electronic effects create a unique chemical profile. The presence of both electron-donating and electron-withdrawing groups on the same pyridine ring provides multiple reactive sites, enabling a wide variety of chemical transformations and making these compounds highly versatile synthetic intermediates.

Overview of 3-Amino-2-bromo-5-chloropyridine as a Key Research Target

This compound is a specific polysubstituted pyridine derivative that has been identified as a valuable chemical building block. chemimpex.com Its structure features an amino group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position. This precise arrangement of functional groups makes it a useful intermediate for the synthesis of more complex molecular architectures. The compound is commercially available and is noted for its role as a precursor in various synthetic pathways. chemimpex.comsynthonix.com One documented synthesis route involves the multi-step transformation of 5-Chloro-2-hydroxy-3-nitropyridine. chemicalbook.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | References |

| CAS Number | 90902-83-3 | synthonix.comchemicalbook.comfishersci.ca |

| Molecular Formula | C₅H₄BrClN₂ | synthonix.comchemicalbook.comfishersci.ca |

| Molecular Weight | 207.46 g/mol | chemicalbook.com |

| Appearance | Pale yellow to brown crystal/powder | sigmaaldrich.comtcichemicals.com |

| Melting Point | 142.0 - 146.0 °C | tcichemicals.comtcichemicals.com |

| IUPAC Name | 2-Bromo-5-chloropyridin-3-amine | sigmaaldrich.com |

This data is compiled from publicly available chemical supplier and database information.

Interdisciplinary Relevance in Medicinal Chemistry, Agrochemicals, and Materials Science

The utility of this compound is primarily as a key intermediate in the synthesis of target molecules for various scientific sectors. chemimpex.com Its trifunctional nature—possessing amino, bromo, and chloro groups—offers multiple points for chemical modification, allowing for the construction of diverse and complex derivatives.

Medicinal Chemistry : Halogenated aminopyridines are a well-established class of compounds in drug discovery. This compound serves as a starting material for creating novel compounds with potential therapeutic applications. chemimpex.com The different reactive sites on the molecule can be selectively addressed to build larger structures for biological screening.

Agrochemicals : In agrochemical research, this compound is utilized as an intermediate for the development of new pesticides, including herbicides and fungicides. nbinno.com The specific halogen and amine substitutions can be crucial for the biological activity of the final product.

Materials Science : While less commonly cited in this context compared to its isomers, pyridine derivatives are used in the synthesis of dyes and functional polymers. The reactive handles on this compound make it a potential candidate for incorporation into new materials. chemimpex.com

While its isomers, such as 5-Amino-3-bromo-2-chloropyridine, are frequently cited in research detailing the synthesis of specific bioactive agents, detailed, publicly accessible research demonstrating the conversion of this compound into specific named end-products is less common. nbinno.comchemimpex.com Nonetheless, its availability and chemical structure firmly establish it as a valuable component in the synthetic chemist's toolkit for creating novel molecules across these interdisciplinary fields.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377813 | |

| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90902-83-3 | |

| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2 Bromo 5 Chloropyridine

Historical Context and Evolution of Synthesis Routes

Early synthetic work, dating back to the mid-20th century, established foundational routes to substituted aminopyridines. A notable historical method for preparing 3-Amino-2-bromo-5-chloropyridine involves the chemical transformation of a nitropyridine precursor. chemicalbook.com A 1952 publication in the Journal of the Chemical Society described a two-step process starting from 5-Chloro-2-hydroxy-3-nitropyridine. chemicalbook.com This classical approach highlights a common strategy in pyridine (B92270) chemistry: leveraging a nitro group as a masked form of an amino group, which can be revealed in a final reduction step. Over time, synthetic chemistry has evolved to seek more efficient, selective, and higher-yielding methods, though these foundational routes remain instructive.

Multi-Step Synthesis Pathways

The predominant methods for synthesizing this compound involve sequential reactions where each step is designed to install a specific functional group in the correct position.

The introduction of a bromine atom at the C-2 position adjacent to an existing amino group at C-3 is a key challenge. Direct electrophilic bromination of a precursor like 3-amino-5-chloropyridine (B188169) would be a logical approach. In related systems, reagents such as elemental bromine in acetic acid are used for the bromination of aminopyridines. orgsyn.org However, the directing effects of the amino group and the ring nitrogen, combined with the presence of the chloro-substituent, can lead to mixtures of products, making regiocontrol difficult. The amino group is strongly activating and ortho-, para-directing, which would favor substitution at the C-2, C-4, and C-6 positions. Given that the C-5 position is blocked by chlorine, bromination could potentially occur at the desired C-2 position, but may also compete at the C-6 position.

An alternative strategy involves introducing the amino group onto a dihalogenated pyridine ring. This would start with a precursor such as 2,3-dibromo-5-chloropyridine (B45329). The synthesis of this precursor from 3-bromo-5-chloropyridone has been documented. chemicalbook.com The subsequent step would be a regioselective amination. Amination of halopyridines can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr). For instance, amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849) has been reported, demonstrating the feasibility of replacing a halogen adjacent to an amino group. orgsyn.org However, achieving selective amination at the C-3 position of a 2,3-dihalo-5-chloropyridine is challenging, as the C-2 position is generally more activated toward nucleophilic attack. Modern techniques employing palladium or copper catalysts have been developed to control the regioselectivity of amination on halo-heterocycles, but their specific application to produce this compound is not widely reported. mit.edu

One of the most clearly defined and historically significant routes to this compound begins with 5-Chloro-2-hydroxy-3-nitropyridine. chemicalbook.com This multi-step pathway involves two key transformations: the conversion of the hydroxyl group to a bromine atom, followed by the reduction of the nitro group to an amine.

The first step involves treating 5-Chloro-2-hydroxy-3-nitropyridine with a brominating agent, such as a mixture of bromine and phosphorus(III)-bromide. This reaction replaces the hydroxyl group at the C-2 position with a bromine atom, yielding the critical intermediate, 2-Bromo-5-chloro-3-nitropyridine. chemicalbook.com

In the second and final step, the nitro group of 2-Bromo-5-chloro-3-nitropyridine is reduced. A common and effective method for this transformation is the use of iron filings in acetic acid. chemicalbook.com This reduction selectively converts the nitro group to an amino group without affecting the chloro or bromo substituents, affording the final product, this compound. The reduction of related amino-nitro-halopyridines is a well-established method in pyridine chemistry. orgsyn.org

Table 1: Synthesis of this compound from a Nitropyridine Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 5-Chloro-2-hydroxy-3-nitropyridine | Bromine (Br₂), Phosphorus(III)-bromide (PBr₃) | 2-Bromo-5-chloro-3-nitropyridine | Halogenation (Hydroxyl to Bromo) |

| 2 | 2-Bromo-5-chloro-3-nitropyridine | Iron (Fe), Acetic Acid (CH₃COOH) | This compound | Nitro Reduction |

Novel Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing yield, reducing step counts, and employing milder, more selective reagents. While specific novel one-pot syntheses for this compound are not prominent in the literature, advancements in related pyridine chemistry are noteworthy. For example, methods for the deaminative halogenation of aminoheterocycles using pyrylium (B1242799) reagents and a chloride or bromide source offer a metal-free alternative to traditional Sandmeyer reactions. nih.gov Such strategies could potentially be applied in reverse, to convert other functional groups into an amine, or to modify related isomers.

The isomeric compound, 2-Amino-3-bromo-5-chloropyridine, is another important substituted pyridine. nih.gov It is typically synthesized by the direct bromination of 2-amino-5-chloropyridine (B124133). While this isomer is structurally similar to this compound, they are distinct compounds with different synthetic pathways. The available scientific literature does not describe a practical rearrangement or one-step conversion from the 2-amino isomer to the 3-amino isomer. The synthesis of each isomer is achieved through regioselective strategies dictated by the starting materials and reaction conditions. Therefore, the synthesis of this compound does not typically proceed via its 2-amino isomer.

Compound Index

Utilization of Palladium Catalysts in Synthesis

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netwikipedia.org This reaction has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a versatile and efficient route to aryl amines from aryl halides. wikipedia.orgrug.nl

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org For the synthesis of this compound, a potential starting material would be a dihalogenated pyridine, such as 2,3-dibromo-5-chloropyridine or 2-bromo-3-amino-5-chloropyridine, which would then be aminated. Given the relative reactivity of halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl, selective amination at a specific position is theoretically possible. researchgate.net

A key aspect of a successful Buchwald-Hartwig amination is the choice of the palladium catalyst and the associated ligand. Various generations of catalyst systems have been developed, often employing bulky, electron-rich phosphine (B1218219) ligands. wikipedia.org These ligands facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Representative Palladium Catalysts and Ligands for Buchwald-Hartwig Amination This table is illustrative and based on common systems used for amination of aryl halides.

| Palladium Source | Ligand | Typical Substrates |

|---|---|---|

| Pd(OAc)₂ | (±)-BINAP | Aryl bromides, primary amines wikipedia.org |

| Pd₂(dba)₃ | Xantphos | Aryl halides, deactivated aminothiophenes researchgate.net |

| Pd(OAc)₂ | CyPF-tBu (JosiPhos) | Heteroaryl chlorides, primary amines rug.nl |

The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an inert solvent like toluene (B28343) or dioxane. The choice of base can be critical and is often dependent on the specific substrates and catalyst system employed. researchgate.netacs.org For instance, a study on the amination of 2,6-dihalopyridines highlighted the use of Pd(OAc)₂, Xantphos, and Cs₂CO₃. researchgate.net Another report on the selective amination of 6-bromo-2-chloroquinoline (B23617) successfully utilized palladium catalysis to functionalize the aryl bromide in the presence of a heteroaryl chloride. nih.gov

Purification Techniques and Yield Optimization in Laboratory and Pilot-Scale Synthesis

The purification of this compound synthesized via palladium-catalyzed methods requires careful consideration to remove the catalyst residues and byproducts. Common laboratory-scale purification techniques for substituted pyridines include flash column chromatography and recrystallization. mdpi.comnih.gov

Laboratory-Scale Purification and Yield Optimization:

At the laboratory scale, optimization of the reaction yield often involves screening various combinations of palladium catalysts, ligands, bases, solvents, and reaction temperatures. The choice of ligand is particularly crucial, as it can influence both the rate and selectivity of the reaction. rug.nl For dihalopyridines, achieving selective mono-amination is a key challenge that can be addressed by carefully controlling the reaction conditions. researchgate.net

Once the reaction is complete, a typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts. The crude product is then often subjected to flash chromatography on silica (B1680970) gel. nih.gov The choice of eluent system is critical for achieving good separation of the desired product from starting materials, byproducts, and palladium residues. For aminopyridine derivatives, mixtures of ethyl acetate (B1210297) and hexanes are commonly employed. nih.gov

Recrystallization is another powerful purification technique that can be used to obtain highly pure this compound, particularly if a solid product is obtained. The selection of an appropriate solvent or solvent system is determined empirically to ensure high recovery of the pure compound.

Pilot-Scale Synthesis and Optimization:

Transitioning the synthesis from the laboratory to a pilot-plant scale introduces new challenges related to cost, safety, and scalability. Key considerations for yield optimization and purification at this scale include:

Catalyst Loading and Recycling: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Research into highly active catalysts that can be used at low loadings is ongoing. researchgate.net Furthermore, developing methods for catalyst recovery and recycling is crucial for large-scale production. This can involve using heterogeneous catalysts or specialized separation techniques to recover the homogeneous catalyst. acs.org

Process Parameters: Temperature, pressure, and mixing are critical parameters that need to be carefully controlled and optimized in a pilot plant reactor to ensure consistent product quality and yield.

Purification Strategy: While chromatography may be feasible for high-value products, it is often less practical and more costly at a large scale. Alternative purification methods such as crystallization, distillation (if applicable), and salt formation/extraction are often preferred. The removal of residual palladium to meet regulatory requirements for pharmaceutical intermediates is a significant challenge, often requiring the use of metal scavengers. acs.org

Flow Chemistry: Continuous flow reactors are increasingly being considered for pilot- and large-scale synthesis. researchgate.net They can offer advantages in terms of better heat and mass transfer, improved safety, and more consistent product quality. A continuous process for Buchwald-Hartwig amination has been demonstrated at both lab and pilot scales, highlighting the potential for this technology. researchgate.net

Table 2: Comparison of Laboratory and Pilot-Scale Considerations

| Factor | Laboratory Scale | Pilot-Scale |

|---|---|---|

| Primary Goal | Proof of concept, synthesis of small quantities | Cost-effective, safe, and scalable production |

| Purification | Flash chromatography, recrystallization nih.gov | Crystallization, distillation, metal scavenging acs.org |

| Catalyst | Screening of various catalysts and ligands rug.nl | Low catalyst loading, catalyst recycling researchgate.netacs.org |

| Technology | Batch reactors | Batch or continuous flow reactors researchgate.net |

By carefully considering these factors, the synthesis and purification of this compound can be effectively scaled from the laboratory to pilot-plant production, ensuring both high yield and purity.

Reactivity and Mechanistic Investigations of 3 Amino 2 Bromo 5 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is generally facilitated by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. In 3-Amino-2-bromo-5-chloropyridine, the halogen atoms serve this role, rendering the ring susceptible to nucleophilic attack.

The presence of two different halogen atoms, bromine at the 2-position and chlorine at the 5-position, raises questions of regioselectivity in nucleophilic substitution reactions. The 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic attack than the 3- and 5-positions due to the ability of the nitrogen atom to stabilize the intermediate. Consequently, the bromine atom at the 2-position is expected to be more readily displaced by nucleophiles.

Table 1: Theoretical Reactivity of Halogen Displacement in this compound

| Position | Halogen | Expected Relative Reactivity | Rationale |

| 2 | Bromo | Higher | Activation by pyridine nitrogen; generally a better leaving group than chloride in many SNAr reactions. |

| 5 | Chloro | Lower | Less activated position for nucleophilic attack compared to the 2-position. |

It is important to note that this is a generalized prediction, and the actual selectivity can be influenced by the specific nucleophile and reaction conditions employed.

The pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. This is due to its ability to withdraw electron density inductively and to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. In this compound, the amino group at the 3-position will strongly direct incoming electrophiles to the 2-, 4-, and 6-positions. However, the 2-position is already substituted with a bromine atom. This leaves the 4- and 6-positions as the most likely sites for electrophilic attack.

The halogen atoms at the 2- and 5-positions are deactivating but also ortho-, para-directing. Their influence is generally weaker than that of the amino group. The directing effects in this polysubstituted pyridine are therefore a complex interplay of the individual substituents.

For example, in electrophilic substitution reactions, the amino group's electron-donating conjugation effect can increase the electron density at the adjacent and para positions, making them more susceptible to attack by electrophilic reagents and guiding the reaction in a specific direction pipzine-chem.com.

The strong directing effect of the amino group is the dominant factor in determining the regioselectivity of further functionalization via electrophilic aromatic substitution. Therefore, electrophiles are expected to substitute at the 4- or 6-positions. The choice between these two positions may be influenced by steric hindrance from the adjacent substituents.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Influence | Predicted Outcome |

| 4 | Ortho to amino group | Major product (less sterically hindered) |

| 6 | Para to amino group | Minor product (potentially more sterically hindered by the 5-chloro group) |

Controlling the regioselectivity would likely involve the choice of the electrophile and the reaction conditions. For instance, bulkier electrophiles might favor the less sterically hindered 4-position.

Reduction Reactions and Pathways to Derivatives

Reduction reactions of halogenated pyridines can lead to dehalogenation or reduction of the pyridine ring itself. The selective reduction of one halogen over another is a common challenge in organic synthesis.

In the case of this compound, catalytic hydrogenation or reduction with metals can potentially remove one or both halogen atoms. The relative ease of reduction of a C-Br versus a C-Cl bond often depends on the specific catalyst and reaction conditions. Generally, the C-Br bond is weaker and more easily reduced than the C-Cl bond.

This selective dehalogenation can be a useful synthetic tool to generate various aminohalopyridine derivatives, which can then be used in further functionalization reactions. For example, reduction of a related compound, 2-amino-5-bromo-3-nitropyridine, can be achieved using iron in acidic ethanol to yield 2,3-diamino-5-bromopyridine.

Pathways to derivatives could involve, for example, the selective reduction of the bromo group, followed by a subsequent cross-coupling reaction at that position. Alternatively, reduction of the chloro group could open up different synthetic routes.

Table 3: Potential Reduction Products of this compound

| Reagent/Condition | Potential Product(s) |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | 3-Amino-5-chloropyridine (B188169), 3-Amino-2-bromopyridine, 3-Aminopyridine (B143674) |

| Metal-based reduction (e.g., Zn/acid) | 3-Amino-5-chloropyridine, 3-Amino-2-bromopyridine, 3-Aminopyridine |

The specific outcome and selectivity of these reduction reactions would require experimental investigation.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions due to the presence of two different halogen atoms, bromine and chlorine, attached to the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable building block in the synthesis of complex heterocyclic molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.nettcichemicals.com In the context of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the key oxidative addition step with a palladium(0) catalyst allows for regioselective coupling. tcichemicals.com This enables the selective introduction of an aryl or heteroaryl group at the 2-position of the pyridine ring, while leaving the chlorine atom at the 5-position available for subsequent transformations.

Research on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated the successful use of palladium-catalyzed Suzuki reactions to synthesize a variety of novel pyridine derivatives in moderate to good yields. mdpi.com The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄), and an arylboronic acid in a suitable solvent system like a dioxane/water mixture. mdpi.com The amino group present on the pyridine ring can influence the reaction, sometimes necessitating protection or careful optimization of reaction conditions, as primary amines can interact with the palladium center. mdpi.com

Table 1: Representative Conditions for Suzuki Cross-Coupling of a Substituted Aminobromopyridine Data based on reactions with 5-bromo-2-methylpyridin-3-amine.

| Parameter | Condition |

| Substrate | 5-bromo-2-methylpyridin-3-amine |

| Coupling Partner | Various Arylboronic Acids |

| Catalyst | Pd(PPh₃)₄ (5 mol %) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane : Water |

| Temperature | 85–95 °C |

| Reaction Time | >15 hours |

| Yield | Moderate to Good |

This methodology can be extrapolated to this compound for the synthesis of 3-amino-5-chloro-2-arylpyridine derivatives, which are valuable intermediates in medicinal and materials chemistry.

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is another highly effective tool for C-C bond formation and is particularly well-suited for the synthesis of bipyridines. orgsyn.orgorgsyn.org This reaction is known for its high yields, mild conditions, and tolerance of a wide variety of functional groups. orgsyn.org

For a substrate like this compound, the Negishi reaction offers a strategic approach to bipyridine synthesis. The general reactivity order for halogens in Negishi coupling is I > Br > Cl. orgsyn.org Consequently, the coupling reaction would proceed preferentially at the C-Br bond. By reacting this compound with a pyridylzinc reagent, one can selectively form a C-C bond at the 2-position.

Studies on the Negishi coupling of various 2-bromo- and 2-chloropyridines have established efficient protocols. organic-chemistry.org Bromo-substituted pyridines typically react efficiently at room temperature, whereas the less reactive chloro-pyridines may require heating to achieve good conversion. organic-chemistry.org This differential reactivity underscores the feasibility of selective coupling at the bromine-bearing position of this compound. The resulting 5-chloro-2,2'-bipyridine derivative could then be subjected to a second coupling reaction at the chloro position under more forcing conditions if desired.

The initial and often rate-determining step in palladium-catalyzed cross-coupling cycles is the oxidative addition of the organic halide to the low-valent transition metal center, typically Pd(0). In this step, the metal inserts into the carbon-halogen bond, forming a new organopalladium(II) species.

For this compound, there are two potential sites for oxidative addition: the C-Br bond at the 2-position and the C-Cl bond at the 5-position. The bond strength of C-X bonds decreases in the order C-F > C-Cl > C-Br > C-I. As a result, the activation barrier for oxidative addition is significantly lower for the C-Br bond than for the C-Cl bond. This difference in reactivity is the basis for the regioselectivity observed in cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) catalyst will proceed much more readily and under milder conditions than the addition of the C-Cl bond. This allows for the selective functionalization at the 2-position, which is a common and predictable reactivity model for dihalogenated pyridines containing different halogens.

Diazo Reactions and Sandmeyer Chemistry

The amino group at the 3-position of this compound allows for its conversion into a diazonium salt, which can then undergo a variety of transformations, most notably the Sandmeyer reaction. This classic reaction provides a route to replace the amino group with a range of other substituents. masterorganicchemistry.com

While the Sandmeyer reaction is typically used to replace an amino group, investigations involving related aminohalopyridines have revealed unexpected side reactions. Specifically, in the Sandmeyer reaction of 3-amino-2-chloropyridine (B31603), a facile, temperature-dependent displacement of the chloride atom by bromide has been observed when the reaction is carried out in hydrobromic acid (HBr) with a copper(I) bromide (CuBr) catalyst. researchgate.net

When the diazotization of 3-amino-2-chloropyridine in 48% aqueous HBr was performed at low temperatures (-15°C to -10°C), the expected product, 2-chloro-3-bromopyridine, was formed in high yield. researchgate.net However, if the diazotization was conducted at a higher temperature (25°C), the major product became 2,3-dibromopyridine, resulting from the displacement of the original chloride atom. researchgate.net This indicates that under certain conditions, the pyridine ring becomes activated towards nucleophilic attack by bromide, leading to halogen exchange.

Table 2: Effect of Temperature on Product Ratio in the Sandmeyer Reaction of 3-Amino-2-chloropyridine in 48% HBr/CuBr

| Diazotization & Addition Temperature (°C) | Product Ratio (2-chloro-3-bromopyridine : 2,3-dibromopyridine) |

| -30 to -20 | 100 : 0 |

| -15 to -10 | 4 : 1 |

| 0 to 5 | 1 : 1 |

| 25 to 32 | 1 : 2.3 |

This phenomenon suggests that similar unexpected halogen exchange reactions could occur with this compound during diazotization in the presence of high concentrations of halide nucleophiles.

The mechanism proposed for this unexpected halogen exchange involves the powerful electron-withdrawing nature of the diazonium group (-N₂⁺). researchgate.net The formation of the pyridiniazonium salt significantly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr).

The proposed mechanism proceeds as follows:

Diazotization : The 3-amino group is converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like HBr).

Nucleophilic Attack : Before the loss of dinitrogen gas, a bromide ion from the HBr solution acts as a nucleophile and attacks the carbon atom bearing the chlorine atom (the C2 position in the case of 3-amino-2-chloropyridine). The pyridine nitrogen and the diazonium group help to stabilize the negative charge in the resulting Meisenheimer-like intermediate.

Chloride Ejection : The chloride ion is eliminated from the intermediate, resulting in a halogen exchange on the pyridine ring.

Sandmeyer Reaction : Finally, the diazonium group is replaced by a bromide atom via the conventional Sandmeyer mechanism, leading to the formation of the dibromo product. researchgate.net

This SₙAr-type mechanism explains the temperature dependence, as higher temperatures provide the necessary activation energy for the nucleophilic attack to compete with the standard Sandmeyer pathway. The position of the amino group relative to the pyridine nitrogen is crucial for this activation. researchgate.net

Preparation of Iodo-Bromo-Chloropyridines

The synthesis of 2-iodo-3-bromo-5-chloropyridine from this compound can be accomplished via a one-step diazotization reaction. This method offers a significant improvement over previously reported two-step procedures.

A more recent and efficient approach involves a single-step synthesis. In this process, this compound is converted directly to 2-iodo-3-bromo-5-chloropyridine. This transformation is achieved through a diazotization reaction in the presence of an iodine source. The reaction is carried out under milder conditions, with temperatures ranging from 50 to 80°C, and is typically complete within 1 to 4 hours. google.com

The reagents for this one-step synthesis include elemental iodine, a nitrite source such as tert-butyl nitrite, isopropyl nitrite, or isobutyl nitrite, and cuprous iodide. google.com The optimized process is not only more efficient in terms of time and energy but also results in a higher total yield of up to 71.2%. google.com Furthermore, the workup and purification are simplified, involving extraction, washing, and slurrying, thereby avoiding the need for column chromatography. google.com

The detailed reaction parameters for the one-step synthesis are presented in the table below.

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-Iodo-3-bromo-5-chloropyridine |

| Reagents | Iodine (I₂), Nitrite Ester (e.g., tert-butyl nitrite), Cuprous Iodide (CuI) |

| Molar Ratio (Starting Material:Iodine) | 1 : 1.5–2.5 |

| Molar Ratio (Starting Material:Cuprous Iodide) | 1 : 1–1.5 |

| Molar Ratio (Starting Material:Nitrite) | 1 : 1.2–1.6 |

| Reaction Temperature | 50–80°C |

| Reaction Time | 1–4 hours |

| Yield | Up to 71.2% |

| Purification | Extraction, Slurrying |

Advanced Spectroscopic and Computational Characterization of 3 Amino 2 Bromo 5 Chloropyridine and Its Analogs

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule reveals its characteristic vibrational modes corresponding to the absorption of infrared radiation. For 3-Amino-2-bromo-5-chloropyridine, the spectrum is expected to be dominated by vibrations of the amino group and the pyridine (B92270) ring.

Based on studies of analogs like 2-amino-5-chloropyridine (B124133), the high-wavenumber region of the FTIR spectrum would feature the asymmetric and symmetric stretching vibrations of the amino group (–NH₂). rsc.org These are typically observed in the 3400–3500 cm⁻¹ and 3300–3400 cm⁻¹ regions, respectively. The pyridine ring C-H stretching vibrations are expected to appear around 3000–3100 cm⁻¹.

The middle-frequency region is characterized by a variety of bending and stretching vibrations. The –NH₂ scissoring vibration is a prominent feature and is typically found around 1620-1640 cm⁻¹. core.ac.uk The pyridine ring stretching vibrations (νC=C and νC=N) usually appear as a series of bands in the 1400–1600 cm⁻¹ range. The positions of these bands are sensitive to the nature and position of the substituents on the ring. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

A representative FTIR spectrum for the closely related compound 2-amino-3-bromo-5-nitropyridine (B103754) is available, providing a visual reference for the expected band positions and intensities. nih.gov

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound Based on Analog Studies

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3450 | νₐₛ(NH₂) - Asymmetric NH₂ stretching |

| ~3350 | νₛ(NH₂) - Symmetric NH₂ stretching |

| ~3080 | ν(C-H) - Aromatic C-H stretching |

| ~1630 | δ(NH₂) - NH₂ scissoring |

| ~1580 | ν(C=C) - Pyridine ring stretching |

| ~1470 | ν(C=N) - Pyridine ring stretching |

| ~1370 | ν(C-N) - C-N stretching |

| ~1250 | β(C-H) - In-plane C-H bending |

| ~830 | γ(C-H) - Out-of-plane C-H bending |

| ~700 | ν(C-Cl) - C-Cl stretching |

| ~600 | ν(C-Br) - C-Br stretching |

Data is inferred from studies on analogous compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the vibrational transitions. In many cases, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the FT-Raman spectrum would also be characterized by the amino group and pyridine ring vibrations. The symmetric vibrations of the molecule, in particular, are expected to give rise to strong Raman signals. The pyridine ring breathing mode, a symmetric expansion and contraction of the entire ring, is often a very intense band in the Raman spectrum of pyridine derivatives, typically observed around 1000 cm⁻¹. nih.gov

The C-Cl and C-Br stretching vibrations are also expected to be prominent in the low-frequency region of the Raman spectrum. Studies on 2-amino-5-chloropyridine have shown that the FT-Raman spectrum is a valuable tool for identifying the fundamental modes of the molecule. rsc.org The availability of an FT-Raman spectrum for 2-amino-3-bromo-5-nitropyridine further supports the expected spectral features. nih.gov

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound Based on Analog Studies

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3450 | νₐₛ(NH₂) - Asymmetric NH₂ stretching |

| ~3350 | νₛ(NH₂) - Symmetric NH₂ stretching |

| ~3080 | ν(C-H) - Aromatic C-H stretching |

| ~1630 | δ(NH₂) - NH₂ scissoring |

| ~1580 | ν(C=C) - Pyridine ring stretching |

| ~1000 | Ring Breathing Mode |

| ~830 | Ring Deformation |

| ~700 | ν(C-Cl) - C-Cl stretching |

| ~600 | ν(C-Br) - C-Br stretching |

Data is inferred from studies on analogous compounds.

Vibrational Assignments via Potential Energy Distribution (PED)

A definitive assignment of the observed vibrational bands to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. This computational technique quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For analogs like 2-amino-5-chloropyridine and 2-amino-5-bromopyridine, PED analysis has been instrumental in providing a complete and reliable assignment of their fundamental vibrational modes. nih.govnih.gov For instance, in 2-amino-5-chloropyridine, the band observed around 1626 cm⁻¹ in the FTIR spectrum is assigned to the –NH₂ scissoring vibration with a high PED contribution from this mode. core.ac.uk Similarly, the bands in the 1400–1600 cm⁻¹ region are confirmed to be due to coupled C=C and C=N stretching vibrations of the pyridine ring.

A PED analysis for this compound would be expected to show significant mixing between the C-C, C-N, and C-H vibrational modes of the pyridine ring. The C-Br and C-Cl stretching modes are generally expected to be purer vibrations, with high PED contributions from the respective bond stretching coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of the atoms can be determined.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group and the two aromatic protons on the pyridine ring. The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The two aromatic protons are on a substituted pyridine ring and will appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents (amino, bromo, and chloro groups). The electron-donating amino group will tend to shield the ring protons, shifting them to a lower chemical shift (upfield), while the electron-withdrawing halogen atoms will have a deshielding effect, shifting the protons to a higher chemical shift (downfield). The precise positions of these signals would provide valuable information about the electronic distribution within the molecule.

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum of this compound will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are highly sensitive to the attached substituents.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloropyridine (2A5CP) |

| 2-amino-5-bromopyridine |

| 2-amino-3-bromo-5-nitropyridine |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₅H₄BrClN₂), the molecular weight is approximately 207.45 g/mol . nih.gov

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) provides crucial confirmation of the molecular mass. A distinctive feature in the mass spectrum of this compound is the complex isotopic pattern of its molecular ion. This arises from the natural abundance of the isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic cluster of peaks in the molecular ion region, including [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities that confirm the presence of one bromine and one chlorine atom.

The fragmentation of halogenated aromatic compounds in MS typically involves the loss of halogen atoms. libretexts.org For this compound, prominent fragmentation pathways would likely include:

Loss of a bromine atom: Resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.

Loss of a chlorine atom: Producing a fragment at [M-35]⁺ or [M-37]⁺.

Loss of HCN: A common fragmentation for pyridine rings, leading to a four-membered ring fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation pattern for amines. libretexts.org

Analyzing these fragmentation patterns allows for the structural confirmation of the molecule and differentiation from its isomers.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of heterocyclic compounds. researchgate.netnih.gov Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to predict molecular geometry, electronic structure, and reactivity with high accuracy. nih.govnih.gov These theoretical studies provide a detailed understanding of the molecule at an atomic level, complementing experimental data.

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, the calculations would confirm the planarity of the pyridine ring and provide precise values for bond lengths and bond angles.

While specific experimental data for this exact molecule is scarce, DFT studies on analogous compounds like 2-Amino-5-Chloropyridine (2A5CP) and other substituted pyridines provide expected values. researchgate.netmahendrapublications.com The introduction of bulky and electronegative bromine and chlorine atoms at positions 2 and 5, respectively, as well as the amino group at position 3, will induce minor distortions in the pyridine ring from a perfect hexagon. Bond lengths such as C-Br, C-Cl, and C-N will be accurately predicted, providing a detailed geometric profile.

Table 1: Predicted Optimized Molecular Geometry Parameters for this compound (Illustrative Data Based on DFT Analogs)

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

| C2-Br | 1.895 | C3-C2-Br | 118.5 |

| C5-Cl | 1.740 | C4-C5-Cl | 119.0 |

| C3-N(H₂) | 1.370 | C2-C3-N(H₂) | 121.0 |

| C2-C3 | 1.410 | C4-C3-N(H₂) | 119.5 |

| C3-C4 | 1.390 | C3-C4-C5 | 118.0 |

| C4-C5 | 1.385 | C4-C5-N1 | 120.5 |

| C5-N1 | 1.340 | C5-N1-C6 | 117.0 |

| N1-C6 | 1.345 | N1-C6-C2 | 123.0 |

| C6-C2 | 1.398 | C6-C2-Br | 117.5 |

Note: This data is illustrative and based on typical values from DFT calculations on similar halogenated aminopyridines.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability and reactivity. mdpi.com

A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity. mdpi.com DFT calculations for related compounds like 2-Amino-5-Chloropyridine show a HOMO-LUMO gap of 4.921 eV. mahendrapublications.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the pyridine ring. The LUMO is likely distributed across the pyridine ring with significant contributions from the electronegative chlorine and bromine atoms.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -1.48 |

| Energy Gap (ΔE) | 4.87 |

Note: Values are illustrative, based on data for analogous pyridine derivatives. mahendrapublications.commdpi.com

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity. irjweb.com

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap. mdpi.com

Global Softness (S): The reciprocal of global hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons. Soft molecules are more reactive. mdpi.com

These indices provide a quantitative framework for understanding the chemical behavior of this compound.

Table 3: Calculated Global Reactivity Indices (Illustrative Data)

| Reactivity Index | Definition | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.915 eV |

| Chemical Potential (μ) | -χ | -3.915 eV |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.435 eV |

| Global Softness (S) | 1/(2η) | 0.205 eV⁻¹ |

Note: Values are calculated using the illustrative data from Table 2.

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. scm.com It is calculated by analyzing the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. psu.edu

f⁺(r): Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species). Atoms with high f⁺ values are good electron acceptors.

f⁻(r): Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species). Atoms with high f⁻ values are good electron donors.

For this compound, Fukui function analysis would likely predict that the nitrogen atom of the amino group and certain carbon atoms of the pyridine ring are the preferred sites for electrophilic attack. Conversely, the pyridine ring nitrogen and the carbon atoms bonded to the halogens would be the most susceptible to nucleophilic attack. researchgate.net

Table 4: Condensed Fukui Functions for Selected Atoms (Illustrative Data)

| Atom | Site for Nucleophilic Attack (f⁺) | Site for Electrophilic Attack (f⁻) |

| N (Pyridine) | 0.15 | 0.05 |

| C2 | 0.12 | 0.08 |

| N (Amino) | 0.04 | 0.20 |

| C5 | 0.18 | 0.06 |

| Br | 0.09 | 0.03 |

| Cl | 0.11 | 0.04 |

Note: This table presents hypothetical but chemically reasonable values to illustrate how Fukui functions identify reactive centers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer, hyperconjugation, and delocalization that contribute to molecular stability. nih.gov

In this compound, NBO analysis would reveal significant stabilizing interactions. These include:

Delocalization of the lone pair electrons from the amino nitrogen (nN) into the antibonding π* orbitals of the pyridine ring.

Hyperconjugative interactions involving the lone pairs of the bromine and chlorine atoms with the ring's antibonding orbitals.

Analysis of the charge distribution, confirming the electron-withdrawing effects of the halogens and the pyridine nitrogen, and the electron-donating nature of the amino group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netscienceopen.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, shown in red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. scienceopen.com

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, dictated by the different substituents on the pyridine ring.

Negative Potential: The most significant region of negative electrostatic potential is anticipated around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. This site represents the most likely area for protonation and coordination with Lewis acids.

Positive Potential: Regions of high positive potential are expected to be localized around the hydrogen atoms of the amino group. These sites are the primary locations for nucleophilic attack.

Computational studies on similar molecules, such as 3-bromo-2-hydroxypyridine, confirm that the MEP analysis provides a clear depiction of the molecule's reactive behavior. researchgate.net The analysis of the MEP surface is crucial for understanding intermolecular interactions, which govern the formation of molecular complexes and crystal packing. mdpi.com

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Potential | Interpretation | Likely Interaction |

| Red | Most Negative | Electron-rich region | Electrophilic Attack |

| Yellow | Slightly Negative | Slightly electron-rich region | |

| Green | Neutral | Zero potential region | |

| Light Blue | Slightly Positive | Slightly electron-deficient region | |

| Blue | Most Positive | Electron-deficient region | Nucleophilic Attack |

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including optical switching and frequency conversion. rsc.orgyoutube.com Pyridine and its derivatives, particularly those with donor-acceptor "push-pull" systems, are promising candidates for NLO materials. rsc.org The structure of this compound, featuring an electron-donating amino group (-NH₂) and electron-withdrawing halogen atoms (-Br, -Cl) on an electron-deficient pyridine ring, suggests potential for significant NLO activity.

First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's NLO response, particularly its ability to cause second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. youtube.comtandfonline.com Large values of β are indicative of a strong NLO response.

Dipole Moment (μ) and Anisotropy of Polarizability

The permanent dipole moment (μ) and the anisotropy of polarizability (Δα) are fundamental electronic properties that are closely related to a molecule's NLO activity.

Computational methods are employed to calculate these parameters, providing insight into the electronic structure that gives rise to NLO effects.

Table 2: Calculated NLO Properties for a Hypothetical Pyridine Derivative

| Parameter | Symbol | Description | Significance |

| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | Indicates molecular asymmetry and contributes to NLO response. |

| Average Polarizability | <α> | The average ability of the molecule's electron cloud to be distorted by an electric field. | Relates to the linear optical response. |

| Anisotropy of Polarizability | Δα | The difference in polarizability along different molecular axes. | A key factor for NLO activity in anisotropic molecules. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. | Determines the efficiency of second-harmonic generation. |

X-ray Diffraction Studies of Related Pyridine Complexes

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, including the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com

Studies on related amino-chloropyridine derivatives have shown their ability to form crystalline supramolecular assemblies, such as cocrystals and molecular salts, with other molecules like chlorobenzoic acids. mdpi.com Single-crystal XRD analysis of these complexes confirms their structure and reveals the intricate network of hydrogen bonds that dictate their formation. mdpi.com For instance, the nitrogen atom of the pyridine ring and the amino group are common participants in hydrogen bonding.

The crystal packing of pyridine complexes is often governed by a combination of forces. In the absence of strong hydrogen-bonding functional groups, weaker interactions like π-π stacking, C-H···π, and C-H···O interactions become dominant in directing the solid-state architecture. mdpi.com The analysis of crystal structures of various pyridine complexes reveals diverse coordination geometries, such as octahedral or tetrahedral, when coordinated to metal ions. rsc.orgjscimedcentral.com

Table 3: Illustrative Crystallographic Data for a Related Pyridine Complex (N-(pyridine-2-carbonyl)pyridine-2-carboxamide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.898 (4) |

| b (Å) | 14.249 (4) |

| c (Å) | 4.9090 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1041.5 (5) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | Weak π–π interactions |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

3-Amino-2-bromo-5-chloropyridine serves as a highly valuable precursor for creating a diverse range of functionalized pyridine derivatives. The presence of bromine, chlorine, and amino groups on the pyridine core allows for selective chemical transformations. The bromo group, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This enables the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring.

These synthetic strategies are instrumental in developing novel compounds with tailored electronic and steric properties. The amino group can be further modified through acylation, alkylation, or diazotization reactions, adding another layer of molecular diversity. The ability to sequentially or selectively functionalize the different positions of the pyridine ring makes this compound a cornerstone in combinatorial chemistry and the generation of compound libraries for screening purposes.

Building Block for Complex Molecular Architectures

The strategic placement of reactive sites on this compound makes it an ideal building block for the assembly of complex molecular architectures. nbinno.com Chemists can leverage the differential reactivity of the bromo and chloro substituents to construct intricate polycyclic and heterocyclic systems. For instance, the bromo group can be selectively targeted in cross-coupling reactions while leaving the chloro group intact for subsequent transformations.

This stepwise approach is crucial for the controlled synthesis of molecules with precise three-dimensional structures. The resulting complex frameworks are often the basis for developing new materials, catalysts, and therapeutic agents where the spatial arrangement of atoms is critical for function.

Synthesis of Bioactive Molecules for Pharmaceutical Development

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of novel bioactive molecules. nbinno.comchemimpex.com The pyridine scaffold is a common feature in many approved drugs, and the unique substitution pattern of this compound provides a gateway to new classes of potential therapeutics.

For example, a structurally related compound, 3-Amino-5-bromo-2-chloropyridine, has been investigated as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy. biosynth.com This highlights the potential of this class of compounds to generate potent and selective inhibitors for various biological targets. Researchers utilize this compound to create derivatives that can be screened for activity against a wide range of diseases, from cancers to inflammatory disorders.

Intermediate in Agrochemical Research and Formulation

The agrochemical sector also benefits from the versatility of this compound as a key synthetic intermediate. nbinno.comchemimpex.com Substituted pyridines are a well-established class of compounds in the development of modern herbicides, insecticides, and fungicides. nih.gov The synthesis of trifluoromethylpyridine derivatives, for instance, is crucial for several crop-protection products. nih.gov

The use of this compound allows for the creation of new agrochemical candidates with potentially improved efficacy, selectivity, and environmental profiles. By modifying the substituents on the pyridine ring, chemists can fine-tune the biological activity and physical properties of the resulting molecules to meet the specific demands of agricultural applications. nbinno.com

Applications in Material Science

The utility of this compound extends beyond life sciences into the realm of material science, where its electronic and structural properties are highly valued.

Role in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Pyridine-based materials are known for their excellent electron-transporting capabilities, making them suitable for use in optoelectronic devices. Companies that supply materials for OLEDs often list this compound in their catalogs, indicating its use in this field. bldpharm.com This compound can be incorporated into the structure of host materials or emissive dopants in the emissive layer of an OLED. The presence of halogens and an amino group can be used to tune the energy levels (HOMO/LUMO) and charge-transport properties of the final material, which is critical for optimizing the efficiency and lifetime of OLED devices.

Creation of Advanced Polymers and Coatings

The bifunctional nature of this compound, with its reactive amino and bromo groups, makes it a candidate for the synthesis of advanced polymers and functional coatings. It can be used as a monomer or a cross-linking agent to create polymers with high thermal stability and specific electronic properties. Furthermore, related compounds like 2-Amino-5-chloropyridine (B124133) have been considered for developing materials with low dielectric constants. chemicalbook.com This property is highly desirable in the microelectronics industry for producing insulating layers that prevent signal crosstalk. The incorporation of this compound into polymer backbones or as a component in coatings can impart desirable characteristics such as improved adhesion, thermal resistance, and specific surface properties.

Coordination Chemistry Applications

The pyridine ring system, with its constituent nitrogen atom, is a well-established building block in coordination chemistry, readily coordinating to a variety of metal ions. The introduction of substituents onto the pyridine ring, such as amino and halogen groups, can significantly modify the electronic properties and steric profile of the resulting ligand. This, in turn, influences the structure, stability, and reactivity of the corresponding metal complexes. In the case of this compound, the presence of the amino group at the 3-position and the halogen atoms at the 2- and 5-positions creates a unique electronic and steric environment, suggesting its potential as a versatile ligand in the formation of novel metal complexes.

Chelating Ligand for Metal Complexes (e.g., Copper(II) and Cobalt(II) complexes)

This compound possesses the necessary structural features to act as a chelating ligand, particularly for transition metal ions like copper(II) and cobalt(II). Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, typically results in more stable complexes compared to those formed with monodentate ligands. The geometry of this compound, with the amino group at the 3-position relative to the pyridine nitrogen, allows for the potential formation of a five-membered chelate ring upon coordination to a metal center.

While direct studies on this compound complexes with Cu(II) and Co(II) are limited, research on similar aminopyridine ligands provides valuable insights. For instance, studies on 2-aminopyridine (B139424) and its derivatives have shown their ability to form stable complexes with these metal ions. In such complexes, the amino group and the pyridine nitrogen atom coordinate to the metal center, leading to the formation of a stable chelate ring.

The coordination of this compound to copper(II) and cobalt(II) can lead to the formation of complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal-to-ligand ratio and the presence of other coordinating species like solvent molecules or counter-ions.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through the pyridine nitrogen or the amino group. | Cu(II), Co(II) |

| Bidentate Chelating | Coordination through both the pyridine nitrogen and the amino group to form a five-membered ring. | Cu(II), Co(II) |

| Bridging | The ligand coordinates to two different metal centers, potentially through the pyridine and amino nitrogens. | Cu(II), Co(II) |

Potential in Catalysis and Sensing

The metal complexes of substituted pyridines have garnered significant interest for their potential applications in catalysis and chemical sensing. The unique electronic and steric properties of this compound as a ligand could impart novel catalytic activities and sensing capabilities to its metal complexes.

Catalysis: Copper(II) and cobalt(II) complexes are known to catalyze a wide range of organic reactions. The catalytic activity of these complexes is often dependent on the nature of the ligand coordinated to the metal center. The ligand can influence the redox potential of the metal ion, the accessibility of the catalytic site, and the stability of the catalytic species.

While direct catalytic applications of this compound complexes have not been reported, related aminopyridine-based metal complexes have shown promise in various catalytic transformations. For example, copper complexes with pyridine-based ligands have been utilized as catalysts in oxidation reactions and carbon-carbon bond-forming reactions. Similarly, cobalt complexes have been employed in a variety of catalytic processes, including hydrogenation and polymerization. The presence of the bromo and chloro substituents on the pyridine ring of this compound could potentially enhance the catalytic activity of its metal complexes by modifying the electronic properties of the metal center.

Sensing: The development of chemical sensors for the selective detection of metal ions and small molecules is a field of growing importance. Coordination complexes are often at the heart of these sensors, where the binding of an analyte to the metal center or the ligand results in a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorescent sensing).

Complexes of 3-aminopyridine (B143674) derivatives have been explored as chemosensors for various metal ions. mdpi.com The interaction of a target analyte with a metal complex of this compound could lead to changes in its spectroscopic properties. For instance, the coordination of a specific ion to the metal center could alter the d-d transitions of the metal, leading to a color change. Alternatively, the ligand itself could be designed to have fluorescent properties that are quenched or enhanced upon coordination to a metal ion and subsequent interaction with an analyte. The specific substitution pattern of this compound offers a platform for fine-tuning the sensing properties of its metal complexes.

Table 2: Potential Applications of this compound Metal Complexes

| Application Area | Potential Role of the Complex | Rationale based on Analogous Compounds |

| Catalysis | Catalyst for oxidation or C-C coupling reactions. | Copper and cobalt complexes with aminopyridine ligands have shown catalytic activity. |

| Sensing | Colorimetric or fluorescent sensor for metal ions or small molecules. | Aminopyridine-based Schiff base ligands have been used in the development of chemosensors. mdpi.com |

Due to the limited direct research on the coordination chemistry of this compound, the exploration of its potential as a chelating ligand for the synthesis of novel copper(II) and cobalt(II) complexes, and the subsequent investigation of their catalytic and sensing properties, represents a promising avenue for future research.

Biological Activity and Interactions of 3 Amino 2 Bromo 5 Chloropyridine Derivatives

Exploration of Bioactive Properties and Therapeutic Potential

The therapeutic potential of pyridine (B92270) derivatives is broad, with various analogs demonstrating significant bioactivity. For instance, thieno[2,3-b]pyridines, which can be synthesized from pyridine precursors, are recognized for their potent anti-proliferative effects against cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116). mdpi.com The proposed mechanism for this activity involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC), among other cellular processes. mdpi.com

Specifically, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown promise as anti-proliferative agents. mdpi.com The introduction of different functional groups, such as benzoyl or secondary benzyl (B1604629) alcohol tethers at the 5-position, has been explored to enhance this activity. mdpi.com Studies have revealed that derivatives with alcohol functionality and a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring exhibit maximized anti-proliferative activity. mdpi.com For example, certain alcohol derivatives have demonstrated IC₅₀ concentrations in the nanomolar range (25–50 nM) against HCT116 and MDA-MB-231 cells. mdpi.com

Another related compound, 3-Amino-5-bromo-2-chloropyridine, has been identified as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and proliferation pathways. biosynth.com This inhibitory action highlights its potential as a novel anticancer drug. biosynth.com Furthermore, aminopyridin-2-one derivatives have been identified as ligand-efficient inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov

The versatility of the aminopyridine scaffold is also evident in its application for targeting other diseases. For example, 3,5-diaryl-2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of activin receptor-like kinase-2 (ALK2), a protein implicated in fibrodysplasia ossificans progressiva (FOP). acs.org These studies contribute to the development of specific and potent probe compounds for investigating BMP signaling pathways, which may hold therapeutic potential for FOP and other related diseases. acs.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand and predict the interaction between a ligand and its target protein.

Molecular docking studies have been instrumental in elucidating the binding modes of various pyridine derivatives. For a related compound, 2-Amino-5-chloropyridine (B124133) (2A5CP), docking studies revealed a binding energy of –3.80 kcal/mol with its target protein. mahendrapublications.com In another study involving pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, docking analysis was performed against the GABAA receptor. mdpi.com The results indicated that several of the synthesized compounds interacted with the receptor, with binding energies comparable to the control drug, diazepam (-7.5 kcal/mol). mdpi.com

These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. For instance, the aminopyridin-2-one fragment is capable of forming multiple hydrogen bonds with the backbone of the hinge region of kinases. nih.gov

Table 1: Molecular Docking Binding Energies

| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 2-Amino-5-chloropyridine (2A5CP) | Protein (7et7) | -3.80 mahendrapublications.com |

| Pyrano-pyrido-thieno-pyrimidines | GABAA Receptor | Ranged, comparable to -7.5 mdpi.com |

Molecular docking can also predict the antagonist activity of compounds by showing how they bind to and block the active site of a receptor. For example, docking studies on derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines against the 5HT1A receptor suggested potential antagonist activity for several of the tested compounds. mdpi.com Similarly, the docking of 2-Amino-5-chloropyridine suggested a potential inhibitory action against its target protein, indicating antagonist behavior. mahendrapublications.com The ability of these compounds to interact with key residues in the binding pocket of their respective targets is a strong indicator of their potential to act as antagonists.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of 3-amino-2-bromo-5-chloropyridine have been investigated for their ability to inhibit various enzymes.

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of compounds, including drugs and toxins. Inhibition of these enzymes can lead to significant drug-drug interactions. While specific studies on the inhibition of CYP1A2 by this compound were not found, the broader class of pyridine derivatives is known to interact with CYP enzymes. For example, various drugs containing a pyridine ring are listed as inhibitors of CYP1A2. drugbank.com The potential for this compound derivatives to inhibit CYP1A2 would depend on their specific structural features and how they fit into the active site of the enzyme.

L-glutamine: D-fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthesis pathway, which produces precursors for glycoproteins and other macromolecules. nih.govebi.ac.uk This enzyme catalyzes the transfer of an amino group from L-glutamine to D-fructose-6-phosphate to form D-glucosamine-6-phosphate. wikipedia.org The activity of GFAT is subject to feedback inhibition by the end product of the pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), which acts as a competitive inhibitor with a Ki of 4 µM. nih.gov The product of the reaction, glucosamine-6-phosphate (GlcN-6-P), is also a potent competitive inhibitor with respect to fructose-6-phosphate, with a Ki of 6 µM. nih.gov

While direct studies of this compound derivatives on GFAT are not detailed in the provided context, the general importance of this enzyme in cellular metabolism makes it a potential target for therapeutic intervention. nih.gov The structure of GFAT, with its distinct glutaminase (B10826351) and isomerase domains, offers multiple sites for potential inhibitor binding. ebi.ac.uk

Table 2: Inhibition Constants for GFAT

| Inhibitor | Type of Inhibition | Ki Value |

|---|---|---|